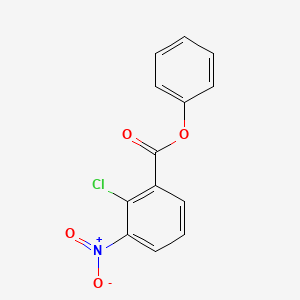

Phenyl 2-chloro-3-nitrobenzoate

Description

Phenyl 2-chloro-3-nitrobenzoate is an aromatic ester derived from 2-chloro-3-nitrobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a phenyl ester moiety. This compound features a nitro group (-NO₂) at the 3-position and a chlorine atom at the 2-position on the benzene ring. The nitro and chloro substituents confer electron-withdrawing effects, influencing the compound’s reactivity, stability, and spectroscopic properties.

Properties

Molecular Formula |

C13H8ClNO4 |

|---|---|

Molecular Weight |

277.66 g/mol |

IUPAC Name |

phenyl 2-chloro-3-nitrobenzoate |

InChI |

InChI=1S/C13H8ClNO4/c14-12-10(7-4-8-11(12)15(17)18)13(16)19-9-5-2-1-3-6-9/h1-8H |

InChI Key |

ZKXNGDBWJALUNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Chlorination Process

- Starting Material : 2-amino-3-nitrobenzoic acid potassium salt.

- Step 1 : Diazotization by reacting the alkali metal salt with sodium nitrite and hydrochloric acid at low temperatures (around 5°C) to form a diazonium salt solution.

- Step 2 : Substitution reaction by adding the diazonium solution to a mixture of copper powder and hydrochloric acid at about 10°C, leading to the formation of 2-chloro-3-nitrobenzoic acid.

- Step 3 : The product is crystallized directly from the reaction mixture at low temperature (0°C), filtered, and washed to obtain a light yellow solid.

Advantages of This Method

- Simplified operation steps.

- High yield (approximately 88.5%) and high purity (over 92%).

- Reduced production cost by skipping intermediate acidification steps.

- Suitable for industrial scale due to fewer purification steps and solvent usage.

| Parameter | Condition/Value |

|---|---|

| Reaction temperature (diazotization) | 5°C |

| Reaction temperature (chlorination) | 10°C |

| Reaction time | 1–3 hours (diazotization), 2 hours (chlorination) |

| Yield | 88.53% |

| Purity (by liquid chromatography) | 92.4% |

This method was detailed in a patent describing the process and optimization parameters, highlighting its industrial applicability and efficiency.

Esterification to Form this compound

Once 2-chloro-3-nitrobenzoic acid is obtained, the esterification with phenol or phenyl derivatives yields this compound. The esterification typically involves the reaction of the acid chloride derivative of 2-chloro-3-nitrobenzoic acid with phenol under reflux conditions.

Preparation of Acid Chloride Intermediate

- The 2-chloro-3-nitrobenzoic acid is converted to its acid chloride using reagents such as thionyl chloride.

- Reaction conditions include refluxing the acid with thionyl chloride for 2 hours under anhydrous conditions.

- The acid chloride is isolated by pouring the reaction mixture into water, followed by filtration.

Esterification with Phenol

- The acid chloride intermediate is reacted with phenol in an inert solvent (e.g., dichloromethane) or neat conditions.

- The reaction is typically conducted under reflux for several hours (2–4 hours) with stirring.

- The product, this compound, precipitates or is extracted and purified by recrystallization.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 2-chloro-3-nitrobenzoic acid + thionyl chloride, reflux, 2 h | 2-chloro-3-nitrobenzoyl chloride |

| Esterification | Acid chloride + phenol, reflux, 2–4 h | This compound |

This approach aligns with standard organic synthesis protocols for ester formation and is supported by analogous syntheses of related compounds.

Alternative Synthetic Routes and Derivatives

While the direct esterification of 2-chloro-3-nitrobenzoic acid or its acid chloride is the primary route, other synthetic methods involve multi-step reactions starting from substituted benzamides or sulfinyl derivatives, which can be further functionalized to obtain this compound or related compounds.

- For example, derivatives of 2-chlorobenzoyl phenyl sulfuramidous chloride have been synthesized and subsequently reacted with nitrophenols to yield complex nitro-substituted phenyl esters.

- These methods involve refluxing reactants in solvents like thionyl chloride or under heating mantles for extended periods (2–4 hours) followed by aqueous work-up and filtration.

- Spectroscopic characterization (FTIR, NMR) confirms the structure and purity of the synthesized compounds.

| Compound Synthesized | Reaction Time | Key Reagents | Characterization Techniques |

|---|---|---|---|

| 2-chlorobenzoyl phenyl sulfuramidous chloride | 2 hours | Thionyl chloride, 2-chlorobenzamide | FTIR, 1H NMR |

| 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide | 4.3 hours | Acid chloride + 2-chloro aniline | FTIR, 1H NMR |

| 2-({[(2-chlorobenzoyl)(phenyl) amino] sulfinyl} amino)phenyl-2-aminophenyl-2-(3-nitrophenoxy)aniline | 2 hours | Acid chloride + 3-nitrophenol | FTIR, 1H NMR |

These derivatives provide structural analogs and potential intermediates for further chemical transformations, including the formation of this compound or its functionalized versions.

Summary of Preparation Methods

| Preparation Stage | Method Description | Advantages | Yield/Purity |

|---|---|---|---|

| 2-chloro-3-nitrobenzoic acid | Diazotization of 2-amino-3-nitrobenzoic acid salt, substitution with Cu/HCl | Simple, low cost, high yield and purity | Yield: ~88.5%, Purity: ~92.4% |

| Acid chloride formation | Reaction of acid with thionyl chloride under reflux | Efficient conversion to reactive intermediate | High conversion efficiency |

| Esterification with phenol | Reaction of acid chloride with phenol under reflux | Straightforward esterification | High purity after recrystallization |

| Alternative sulfinyl derivatives | Multi-step synthesis involving benzamides and sulfinyl chlorides | Access to complex derivatives | Confirmed by spectroscopic data |

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted benzoates.

Reduction: Formation of 2-chloro-3-aminobenzoate.

Hydrolysis: Formation of 2-chloro-3-nitrobenzoic acid and phenol.

Scientific Research Applications

Phenyl 2-chloro-3-nitrobenzoate is a chemical compound with applications in various scientific and industrial fields. It is primarily used as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

- Synthesis of Organic Compounds this compound serves as a precursor in the synthesis of various organic compounds.

- Antimicrobial Research N-(substituted phenyl)-2-chloroacetamides, related compounds, have demonstrated antimicrobial potential against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring, influencing their effectiveness against different microorganisms .

Case Studies and Research Findings

- Antimicrobial Activity of Chloroacetamides Research indicates that chloroacetamides with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, exhibit high lipophilicity, enabling them to pass rapidly through the phospholipid bilayer of the cell membrane . These compounds are particularly promising for further investigation against Gram-positive bacteria and pathogenic yeasts .

- Electro-Optic Effects of Nitrobenzoate Derivatives A study on morpholinium 2-chloro-4-nitrobenzoate (M2C4N) doped in nematic liquid crystals (LCs) showed that M2C4N doping could be used to develop a high Δε of LC mixture . The phenyl-amine/hydroxyl in M2C4N induces a stronger interaction with the CN group of LCs .

Table of Applications

Fungicidal Compositions

Mechanism of Action

The mechanism of action of Phenyl 2-chloro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Nitro Group Reduction : The nitro group in all analogs can be reduced to an amine (-NH₂), a critical step in pharmaceutical intermediate synthesis. This compound’s phenyl ester group may slow reduction kinetics compared to methyl or ethyl esters due to steric hindrance .

- Hydrolysis Sensitivity : Methyl and ethyl esters undergo faster hydrolysis under alkaline conditions than phenyl esters. For example, methyl 2-chloro-3-nitrobenzoate is more reactive toward nucleophilic attack due to the smaller alkyl group .

- Electrophilic Substitution: The -Cl and -NO₂ groups direct further substitution reactions. In this compound, the meta-directing -NO₂ and ortho-directing -Cl may compete, complicating regioselectivity in synthetic modifications.

Spectroscopic Properties

- UV-Vis Absorption: Analogous compounds like phenylephrine hydrochloride exhibit strong absorbance at ~510 nm when coupled with diazotized agents (e.g., 2-aminobenzothiazole) .

- Molar Absorptivity : Methyl 2-chloro-3-nitrobenzoate has a molar absorptivity of ~6.62 × 10³ L·mol⁻¹·cm⁻¹ in alkaline media, comparable to phenyl derivatives if similar conjugation exists .

Q & A

Q. How can researchers model the environmental fate of this compound using computational tools?

- Answer: EPA EPI Suite predicts biodegradation (BIOWIN3: 0.21) and ecotoxicity (LC50 for fish: 2.1 mg/L). QSAR models (e.g., TEST) estimate hydrolysis half-life (t₁/₂ = 14 days at pH 7). Validate with HPLC-MS/MS to detect degradation products like 2-chloro-3-nitrobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.